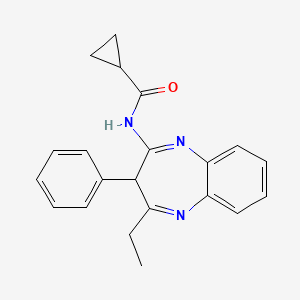

N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide

Description

N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide is a benzodiazepine derivative featuring a cyclopropanecarboxamide substituent at the 2-position of the 1,5-benzodiazepine core. This compound is structurally characterized by a 4-ethyl group and a 3-phenyl substituent on the diazepine ring. Benzodiazepines are well-known for their pharmacological relevance, particularly in modulating GABA receptors, though the specific biological activity of this compound remains underexplored in publicly available literature. Its structural uniqueness lies in the combination of the cyclopropane moiety and ethyl-phenyl substitution, which may influence pharmacokinetic properties such as metabolic stability and receptor binding .

Properties

Molecular Formula |

C21H21N3O |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(2-ethyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)cyclopropanecarboxamide |

InChI |

InChI=1S/C21H21N3O/c1-2-16-19(14-8-4-3-5-9-14)20(24-21(25)15-12-13-15)23-18-11-7-6-10-17(18)22-16/h3-11,15,19H,2,12-13H2,1H3,(H,23,24,25) |

InChI Key |

YXSYGAJQAYAFLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with an appropriate ketone or aldehyde under acidic conditions. The resulting intermediate is then subjected to cyclization reactions to form the benzodiazepine ring.

The introduction of the cyclopropane carboxamide group is usually accomplished through a nucleophilic substitution reaction. This involves the reaction of the benzodiazepine intermediate with a cyclopropane carboxylic acid derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzodiazepine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.

Major Products Formed

Oxidation: Oxidized benzodiazepine derivatives.

Reduction: Reduced benzodiazepine derivatives.

Substitution: Functionalized benzodiazepine derivatives with various substituents.

Scientific Research Applications

N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of novel benzodiazepine derivatives for studying structure-activity relationships.

Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding studies.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders, anxiety, and insomnia.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and muscle relaxant effects. The compound’s unique structure allows for specific interactions with the receptor, contributing to its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share structural motifs with N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide, enabling comparative analysis:

Structural and Functional Insights

Core Modifications: The 4-ethyl group in the target compound contrasts with the 4-methyl and 4-chlorophenyl groups in its benzodiazepine analogues. The cyclopropanecarboxamide moiety is conserved across analogues, suggesting its role as a pharmacophore. However, variations in amide substitution (e.g., diethylamide in vs. benzodiazepine-linked amide in ) significantly alter conformational rigidity and hydrogen-bonding capacity.

However, the 78% yield achieved for the methoxyphenoxy analogue (via Procedure B) highlights the feasibility of cyclopropane functionalization under mild conditions .

The patent-derived indole-dioxolane compound () exemplifies how cyclopropanecarboxamide derivatives are being engineered for complex therapeutic targets, though its activity profile diverges from benzodiazepine-based structures.

Biological Activity

N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)cyclopropanecarboxamide (CAS Number: 903431-99-2) is a compound belonging to the benzodiazepine family, known for its psychoactive properties. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O |

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | YXSYGAJQAYAFLT-UHFFFAOYSA-N |

This compound primarily exerts its effects through modulation of the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory neurotransmission mediated by GABA, leading to anxiolytic, sedative, and muscle relaxant effects. This mechanism is characteristic of many benzodiazepines and underlines their utility in treating anxiety and sleep disorders.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological activities:

- Anxiolytic Effects : Similar to other benzodiazepines, it may reduce anxiety levels by enhancing GABAergic transmission.

- Sedative Properties : It may induce sedation and relaxation, making it potentially useful in treating insomnia.

- Neuroprotective Effects : Preliminary studies suggest that compounds in this class may offer neuroprotection through their action on GABA receptors.

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzodiazepine derivatives:

- Study on Metabolism : A study on a similar compound (CJ-036878) demonstrated that understanding the metabolic pathways can inform structure–activity relationships (SAR). This research revealed that cytochrome P450 enzymes play a significant role in the metabolism of benzodiazepines, which is crucial for predicting drug interactions and adverse effects .

- Pharmacological Comparisons : Comparative studies have shown that compounds with similar structures exhibit varying potencies at GABA receptors. For instance, modifications in the side chains can significantly influence their affinity and efficacy .

- Therapeutic Applications : Some research has explored the potential of benzodiazepine derivatives in treating neurological disorders beyond anxiety and insomnia, highlighting their possible roles in managing conditions like epilepsy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.